molecular formula C10H14N4O2 B3302435 (5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine CAS No. 916791-13-4

(5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine

Cat. No.: B3302435
CAS No.: 916791-13-4
M. Wt: 222.24 g/mol
InChI Key: NMDKAARFIHULQE-UHFFFAOYSA-N
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Description

(5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine is a chemical compound with the molecular formula C11H16N4O2 It is a derivative of pyridine and piperidine, featuring a nitro group at the 5-position of the pyridine ring and an amine group at the 3-position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine typically involves multi-step reactions starting from commercially available precursorsFor example, 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester can be used as a starting material, which undergoes nitration and subsequent reactions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure safety and efficiency, especially given the exothermic nature of nitration reactions . These methods allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives, such as amines or hydroxylamines.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrazine hydrate and catalytic hydrogenation . Conditions often involve controlled temperatures and pressures to ensure high yields and selectivity.

Major Products

Major products formed from these reactions include various substituted pyridines and piperidines, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

(5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the piperidine moiety can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine is unique due to the presence of both a nitro group and a piperidine ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-nitro-N-piperidin-3-ylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c15-14(16)9-3-4-10(12-7-9)13-8-2-1-5-11-6-8/h3-4,7-8,11H,1-2,5-6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDKAARFIHULQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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